N-(2-ethoxyphenyl)dodecanamide
Description
N-(2-Ethoxyphenyl)dodecanamide is a synthetic amide compound featuring a dodecanoyl chain (C12) linked to a 2-ethoxyphenyl group.
Properties
Molecular Formula |
C20H33NO2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)dodecanamide |
InChI |
InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-10-11-12-17-20(22)21-18-15-13-14-16-19(18)23-4-2/h13-16H,3-12,17H2,1-2H3,(H,21,22) |
InChI Key |
YIOGJWXWQRBRNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated molecular formula based on structure.
Structural Analysis
Aromatic vs. Aliphatic Substituents :
- The ethoxyphenyl group in the target compound introduces aromaticity and electron-donating effects via the ethoxy group, enhancing lipophilicity compared to aliphatic derivatives like Lauramide MEA (hydroxyethyl) . This may improve membrane permeability in biological systems.
- Sulfonamide-containing analogs (e.g., N4-Lauroylsulfathiazole) exhibit antibacterial activity due to sulfathiazole’s role in folate synthesis inhibition .
- Functional Group Impact: Hydroxyalkyl substituents (e.g., Lauramide MEA/MIPA) increase hydrophilicity, making them suitable for cosmetic formulations .
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group likely confers higher logP values compared to hydroxyalkyl derivatives, favoring applications in lipid-rich environments.
- Thermal Stability : Aromatic amides generally exhibit higher melting points than aliphatic analogs. For instance, N4-Lauroylsulfathiazole has a complex structure with reported 13C-NMR peaks at δ 169.25 (carbonyl) and 164.93 ppm (sulfonamide) , whereas hydroxyethyl derivatives show peaks in alcohol/ester regions (3.32–3.34 ppm) .
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